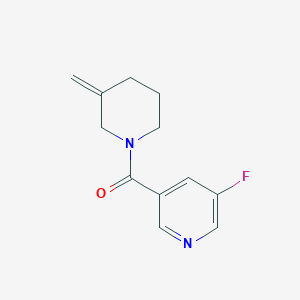

2-Chloro-5-(difluoromethyl)-4-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Chloro-5-(difluoromethyl)benzoic acid” is similar to the one you’re asking about . It has a molecular weight of 206.58 and is stored at room temperature .

Synthesis Analysis

Trifluoromethylpyridines, which are structurally similar to your compound, are used in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves chlorination under liquid-phase conditions .Molecular Structure Analysis

The structure of “2-Chloro-5-(difluoromethyl)pyrazine” is similar to your compound . It has a molecular formula of C5H3ClF2N2 and an average mass of 164.540 Da .Chemical Reactions Analysis

The synthesis of similar compounds often involves a vapor-phase fluorination .Physical And Chemical Properties Analysis

“2-Chloro-5-(difluoromethyl)pyrazine” has a density of 1.478 g/mL at 25 °C . It also has a refractive index of 1.448 .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Studies have detailed various synthesis methods and structural analyses of compounds related to 2-Chloro-5-(difluoromethyl)-4-methylpyridine. For instance, research by Ionkin, Marshall, and Wang (2005) discusses the synthesis and electroluminescent properties of mono-cyclometalated Platinum(II) complexes using a related compound as a ligand, indicating its potential in creating advanced electronic materials (Ionkin, Marshall, & Wang, 2005). Another study by Velraj, Soundharam, and Sridevi (2015) investigates the structure, vibrational, electronic, and NMR analyses of chloro-nitropyridine derivatives, providing insights into the electronic properties and reactivity of such compounds (Velraj, Soundharam, & Sridevi, 2015).

Pharmaceutical and Agrochemical Intermediates

Research on derivatives of 3-methylpyridine, which is structurally similar to 2-Chloro-5-(difluoromethyl)-4-methylpyridine, highlights their importance as intermediates in the synthesis of pesticides and pharmaceuticals. Chen Mei-ling (2003) explored the synthesis of 2,3-Dichloro-5-trifluoromethylpyridine, a key intermediate for several insecticides and herbicides, showcasing the compound's significance in developing agrochemicals (Chen Mei-ling, 2003). Similarly, a study by Shen Li (2012) on the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine demonstrates its application in creating lafutidine, a pharmaceutical compound, indicating the broader applicability of chloro-methylpyridine derivatives in drug development (Shen Li, 2012).

Advanced Materials and Chemical Engineering

The versatility of 2-Chloro-5-(difluoromethyl)-4-methylpyridine derivatives extends into materials science and chemical engineering. Research by Schlosser and Bobbio (2002) on creating structural manifolds from common precursors through basicity gradient-driven isomerization highlights the potential for designing novel molecular structures with specific functionalities, which could be pivotal for developing new materials and catalysts (Schlosser & Bobbio, 2002).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-5-(difluoromethyl)-4-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c1-4-2-6(8)11-3-5(4)7(9)10/h2-3,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPWPIQFHCIJGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(difluoromethyl)-4-methylpyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxo-N-(3-phenylpropyl)butanamide](/img/structure/B2634086.png)

![(5-Bromofuran-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2634087.png)

![3-(3-methoxyphenyl)-1-methyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2634089.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2634090.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2634096.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B2634099.png)

![N'-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2634101.png)

![N-isobutyl-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2634105.png)